![molecular formula C29H30N4O3 B2826294 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 932501-88-7](/img/structure/B2826294.png)
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
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Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C29H30N4O3 and its molecular weight is 482.584. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Properties
Research on compounds with structural similarities to the specified compound focuses on understanding their crystal structures, interactions with other molecules, and resultant properties. For example, a study on amide-containing isoquinoline derivatives explored their ability to form gels and crystalline solids upon treatment with various acids, and their host–guest complexes exhibited enhanced fluorescence emission, showcasing potential applications in material science and chemical sensing (Karmakar, Sarma, & Baruah, 2007).
Potential Therapeutic Applications
Several studies have synthesized and evaluated compounds with structural motifs related to the queried compound for their therapeutic potential. For instance, derivatives of 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid were synthesized and demonstrated promising anti-inflammatory activity in vitro and in vivo, indicating the utility of similar compounds in developing new anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).
Anticancer Activity
Compounds incorporating isoquinolin-1-one structures have been explored for their anticancer properties, particularly targeting topoisomerase I and exhibiting cytotoxic activity. This highlights the potential of structurally related compounds for anticancer drug development (Ruchelman et al., 2004).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O3/c1-31(2)23-13-11-21(12-14-23)26(32-16-15-20-7-3-4-8-22(20)18-32)17-30-27(34)19-33-28(35)24-9-5-6-10-25(24)29(33)36/h3-14,26H,15-19H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVMQVZWTQPKJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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